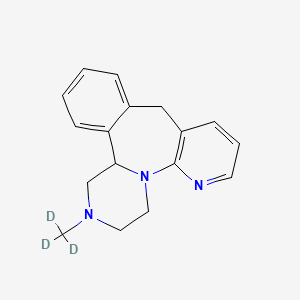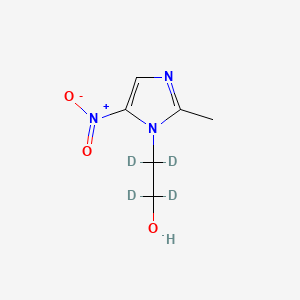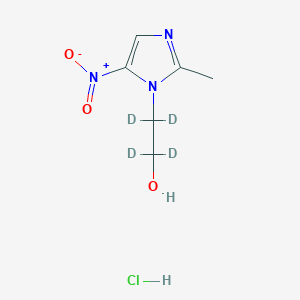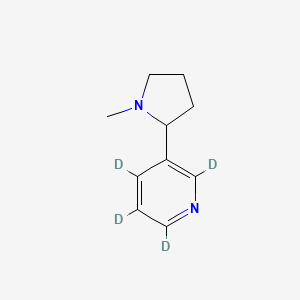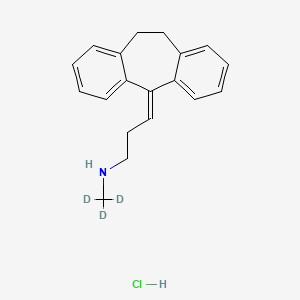
Atorvastatin-d5 Lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atorvastatinlacton-d5 ist eine deuterierte Form von Atorvastatinlacton, das ein Prodrug von Atorvastatin ist. Atorvastatin ist ein weit verbreitetes Medikament, das 3-Hydroxy-3-methylglutaryl- Coenzym A (HMG-CoA)-Reduktase, ein Enzym, das an der Biosynthese von Cholesterin beteiligt ist, hemmt. Die deuterierte Form, Atorvastatinlacton-d5, wird in der analytischen Chemie häufig als interner Standard verwendet, da sie stabil ist und dem nicht deuterierten Stoff ähnelt .
Wirkmechanismus
Target of Action
Atorvastatin-d5 Lactone, also known as Atorvastatin Lactone D5, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway of cholesterol synthesis . By inhibiting this enzyme, this compound effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
This compound acts as a competitive inhibitor of HMG-CoA Reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonic acid, a critical metabolic reaction involved in the production of cholesterol and other compounds involved in lipid metabolism and transport . This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol" .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mevalonate pathway . By inhibiting HMG-CoA Reductase, this compound blocks the conversion of HMG-CoA to mevalonic acid, thereby reducing the production of cholesterol and other lipid compounds . This results in a decrease in LDL cholesterol levels and a reduction in the risk of cardiovascular disease .
Pharmacokinetics
This compound is metabolized primarily by Cytochrome P450 3A4 in the intestine and liver . It undergoes extensive metabolism to ortho- and parahydroxylated derivatives and various beta-oxidation products . The metabolites of this compound undergo further lactonization via the formation of acyl glucuronide intermediates by the enzymes UGT1A1 and UGT1A3 .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in cholesterol levels. By inhibiting HMG-CoA Reductase, this compound reduces the production of cholesterol and other lipid compounds, leading to a decrease in LDL cholesterol levels . This reduction in LDL cholesterol levels is associated with a decreased risk of cardiovascular disease, including myocardial infarction and stroke .
Action Environment
Environmental factors, such as genetic polymorphisms, can influence the action, efficacy, and stability of this compound . For example, individuals with certain genetic polymorphisms in the SLCO1B1 gene, which encodes a protein involved in drug transport, may experience different responses to this compound . Additionally, factors such as drug-drug interactions, renal or liver dysfunction can also impact the pharmacokinetics and overall therapeutic effect of this compound .
Biochemische Analyse
Biochemical Properties
Atorvastatin-d5 Lactone interacts with various enzymes and proteins in the body. The primary target of Atorvastatin is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting HMG-CoA reductase, this compound reduces the production of cholesterol .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to interfere with mitochondrial function and intracellular acidification in human-induced pluripotent stem cell-derived cardiomyocytes .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It competitively inhibits HMG-CoA reductase, thereby reducing the production of mevalonic acid and subsequently cholesterol . This inhibition leads to a decrease in low-density lipoprotein (LDL) levels and a reduction in the risk of cardiovascular disease .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that Atorvastatin and its metabolites, including this compound, show a significant reduction in cellular viability over time
Metabolic Pathways
This compound is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the production of cholesterol, affecting metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The lactone forms of statins, including this compound, play a major role in the transport of statins across the cell membrane . The uptake mechanism is a combination of passive facilitated diffusion and active permeation by organic anion transporting polypeptides (OATPs) .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Atorvastatinlacton-d5 beinhaltet typischerweise die Einarbeitung von Deuteriumatomen in das Atorvastatinlactonmolekül. Dies kann durch verschiedene Verfahren erreicht werden, darunter:
Deuterium-Austauschreaktionen: Diese Methode beinhaltet die Ersetzung von Wasserstoffatomen durch Deuterium in Gegenwart einer Deuteriumquelle wie Deuteriumoxid (D2O) oder deuterierten Lösungsmitteln.
Deuterierte Reagenzien: Die Verwendung deuterierter Reagenzien bei der Synthese von Atorvastatinlacton kann Deuteriumatome direkt in das Molekül einbringen.
Industrielle Produktionsverfahren
Die industrielle Produktion von Atorvastatinlacton-d5 beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise:
Katalytische Hydrierung: Verwendung von Deuteriumgas (D2) in Gegenwart eines Katalysators, um Wasserstoffatome durch Deuterium zu ersetzen.
Reinigung: Techniken wie Kristallisation, Destillation und Chromatographie werden eingesetzt, um das Endprodukt zu reinigen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Atorvastatinlacton-d5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können Atorvastatinlacton-d5 in seine aktive Form, Atorvastatin, zurückverwandeln.
Substitution: Substitutionsreaktionen können auftreten, bei denen funktionelle Gruppen im Molekül durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2).
Reduktionsmittel: Wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Katalysatoren: Wie Palladium auf Kohlenstoff (Pd/C) für Hydrierungsreaktionen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Metaboliten und Derivate von Atorvastatin, die auf ihre pharmakologischen Eigenschaften hin analysiert werden können.
Wissenschaftliche Forschungsanwendungen
Atorvastatinlacton-d5 wird in der wissenschaftlichen Forschung umfassend eingesetzt, darunter:
Analytische Chemie: Als interner Standard zur Quantifizierung von Atorvastatin und seinen Metaboliten in biologischen Proben unter Verwendung von Techniken wie Massenspektrometrie.
Pharmakokinetik: Studium der Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Atorvastatin.
Arzneimittelentwicklung: Untersuchung der Stabilität, Wirksamkeit und Sicherheit von Atorvastatin-Formulierungen.
Biologische Studien: Verstehen der biologischen Wirkungen von Atorvastatin und seinen Metaboliten auf zelluläre und molekulare Signalwege.
Wirkmechanismus
Atorvastatinlacton-d5 hemmt wie Atorvastatin die HMG-CoA-Reduktase, das Enzym, das für die Umwandlung von HMG-CoA in Mevalonat, einer Vorstufe von Cholesterin, verantwortlich ist. Durch die Hemmung dieses Enzyms reduziert Atorvastatin die Synthese von Cholesterin in der Leber, was zu einem niedrigeren Gehalt an Low-Density-Lipoprotein (LDL)-Cholesterin im Blut führt. Dieser Mechanismus beinhaltet die Bindung an das aktive Zentrum der HMG-CoA-Reduktase, wodurch ihre normale Funktion verhindert wird .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Simvastatin: Ein weiterer HMG-CoA-Reduktase-Hemmer zur Senkung des Cholesterinspiegels.
Lovastatin: Ein natürlich vorkommendes Statin mit ähnlichen cholesterinsenkenden Wirkungen.
Rosuvastatin: Ein synthetisches Statin mit einer höheren Potenz im Vergleich zu Atorvastatin.
Einzigartigkeit
Atorvastatinlacton-d5 ist aufgrund seiner deuterierten Form einzigartig, die eine erhöhte Stabilität bietet und präzise analytische Messungen ermöglicht. Dies macht es besonders wertvoll in pharmakokinetischen Studien und in der analytischen Chemie, wo eine genaue Quantifizierung von Atorvastatin und seinen Metaboliten entscheidend ist.
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-4-(2,3,4,5,6-pentadeuteriophenyl)-N-phenyl-2-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1/i3D,5D,6D,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCSEDFVYPBLLF-CCJPLZOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(CC(=O)O2)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


